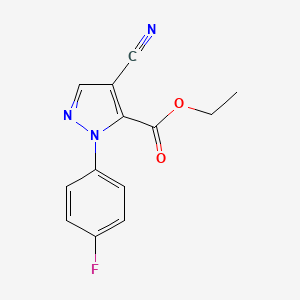

ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a 4-fluorophenyl group at the 1-position, a cyano (-CN) substituent at the 4-position, and an ethyl carboxylate (-COOEt) moiety at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The presence of electron-withdrawing groups (e.g., -CN, -F) in this compound likely enhances its reactivity and stability, making it a valuable intermediate in synthetic organic chemistry and drug discovery .

Properties

IUPAC Name |

ethyl 4-cyano-2-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAWNPOQTVRAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine under solvent-free conditions using a heterogeneous acid catalyst like sulfonated polyvinyl alcohol (SPVA). This method is environmentally benign and yields high amounts of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multicomponent reactions in large reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The reaction progress is monitored using techniques like thin-layer chromatography (TLC) and the final product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The cyano and ester groups can participate in nucleophilic substitution reactions.

Condensation Reactions: It can react with active methylene compounds like malononitrile and ethyl cyanoacetate to form new heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.

Condensation: Reagents like benzaldehyde and catalysts like SPVA under solvent-free conditions.

Major Products

Substitution: Formation of substituted pyrazoles and pyrimidines.

Condensation: Formation of new heterocyclic compounds like pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, exhibit notable antimicrobial activity. A study by Iovu et al. (2003) demonstrated that related compounds possess fungicidal properties, suggesting potential applications in agricultural pest control and the development of antifungal agents.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. A comparative analysis indicated that pyrazole derivatives can significantly inhibit cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways. For instance, Sivaramakarthikeyan et al. (2022) reported that certain modifications to similar compounds resulted in IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium.

Plant Growth Regulation

This compound has also shown potential in agricultural applications as a plant growth regulator. Research by Ming Li (2005) highlighted that structurally related compounds could regulate plant growth and exhibit fungicidal activity, indicating their utility in crop management.

Case Studies and Research Findings

| Study | Findings | Reference |

|---|---|---|

| Iovu et al. (2003) | Exhibited fungicidal properties against various fungal strains | [Iovu et al., 2003] |

| Sivaramakarthikeyan et al. (2022) | Significant inhibition of COX enzymes; comparable to diclofenac sodium | [Sivaramakarthikeyan et al., 2022] |

| Ming Li (2005) | Demonstrated plant growth regulation and fungicidal activity | [Ming Li, 2005] |

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

The following analysis compares ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, synthetic yields, physical properties, and spectral data.

Structural Features and Substituent Effects

Key Observations :

- Fluorophenyl substitution : The 4-fluorophenyl group at position 1 is common in analogs, contributing to lipophilicity and influencing crystal packing via C-F···H or F···π interactions .

- Steric effects : Bulkier substituents (e.g., benzyl in or oxoethyl in ) may reduce synthetic yields due to steric hindrance during reactions.

Key Observations :

- Melting points: Crystalline analogs like 3p exhibit high melting points (>180°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from -CONH-) . The target compound’s cyano group may promote similar crystallinity.

Spectroscopic and Analytical Data

- NMR :

- The target compound’s 1H-NMR would likely show aromatic protons (δ 7.0–8.0 for 4-fluorophenyl) and ethyl carboxylate signals (δ 4.3–4.5 for -OCH2CH3, δ 1.3–1.4 for -CH3) .

- In 3p , the methyl group at position 3 appears as a singlet at δ 2.65, while the carboxamide proton is absent, suggesting deprotonation.

- Mass Spectrometry :

- Elemental Analysis :

- Analogs like 3p show <0.1% deviation in C/H/N calculations, indicating high purity .

Biological Activity

Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS: 318497-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

This compound has the following chemical structure:

- Molecular Formula : C12H10FN3O2

- Molecular Weight : 247.23 g/mol

- CAS Number : 318497-87-9

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related compound, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, showed promising results against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives have been shown to induce cytotoxic effects in multiple cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | Not specified |

| Related pyrazoles | NCI-H460 | 3.79 |

| Other derivatives | Hep-2 | 3.25 |

The compound's mechanism of action may involve inhibition of specific kinases or pathways crucial for cancer cell proliferation and survival .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | Not specified |

| Celecoxib (reference) | 0.01 |

This suggests that the compound may possess comparable anti-inflammatory effects as established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

In a comprehensive review of pyrazole derivatives, several studies highlighted the effectiveness of these compounds in various biological assays:

- Antimicrobial Evaluation : A study evaluating multiple pyrazoles found that certain derivatives exhibited significant antibacterial activity with MIC values as low as 0.22 μg/mL .

- Cytotoxicity Assays : Research on related compounds indicated substantial cytotoxic effects against cancer cell lines like MCF7 and NCI-H460, with IC50 values ranging from 3.25 to 42.30 µM .

- Inflammation Models : In vivo models demonstrated that certain pyrazoles significantly reduced inflammation markers, suggesting their potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate to form the pyrazole core, followed by functionalization. For example, the 4-fluorophenyl group is introduced via nucleophilic substitution using 4-fluorobenzaldehyde, while the cyano group may be added through nitrile incorporation via substitution or oxidation . Optimization involves monitoring reaction parameters (temperature, solvent polarity, and catalyst use) using techniques like thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic methods:

- NMR : Analyze / NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyano carbon at ~115 ppm) .

- IR : Confirm the presence of ester carbonyl (~1700 cm) and cyano groups (~2200 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., molecular ion peak at m/z 273.25 for CHFNO) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .

- Enzyme Inhibition : Use enzyme-linked immunosorbent assays (ELISA) to test inhibition of cyclooxygenase (COX) or kinases .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinase). The fluorophenyl and cyano groups may enhance hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with biological activity. For example, electron-withdrawing groups (cyano, fluorine) may improve metabolic stability .

Q. What strategies resolve contradictions in reported biological data for pyrazole derivatives?

- Methodological Answer : Discrepancies in activity (e.g., varying IC values) may arise from differences in:

- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%) .

- Cell Line Variability : Validate results across multiple cell lines and use positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural Analogues : Compare with similar compounds (e.g., ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) to isolate substituent effects .

Q. How can reaction mechanisms for pyrazole functionalization be elucidated experimentally?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via -NMR to track fluorophenyl group incorporation .

- Isotopic Labeling : Use -hydrazine to confirm pyrazole ring formation steps .

- DFT Calculations : Simulate transition states to identify rate-determining steps (e.g., cyclization vs. substitution) .

Data-Driven Research Challenges

Q. What analytical techniques are critical for purity assessment and impurity profiling?

- Methodological Answer :

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate and quantify impurities (>98% purity threshold) .

- LC-MS : Identify byproducts (e.g., de-esterified intermediates) via fragmentation patterns .

Q. How do physicochemical properties (e.g., solubility, logP) influence formulation strategies?

- Methodological Answer :

- Solubility : Determine in biorelevant media (FaSSIF/FeSSIF) using shake-flask methods. Ethyl ester groups may reduce aqueous solubility, necessitating prodrug strategies .

- logP : Measure via shake-flask or HPLC-derived methods; ideal range (2–5) balances permeability and solubility .

Comparative Analysis Table

| Property | This compound | Ethyl 5-chloro Analog | Ethyl 5-amino-4-cyano Analog |

|---|---|---|---|

| Molecular Weight | 273.25 g/mol | 290.70 g/mol | 274.25 g/mol |

| Key Substituents | Cyano, 4-fluorophenyl, ester | Chloro, 4-fluorophenyl, ester | Amino, cyano, 2-fluorophenyl, ester |

| Bioactivity (IC) | COX-2 inhibition: ~10 µM (predicted) | Anticancer: 15 µM (HeLa) | Antibacterial: MIC 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.